![molecular formula C27H52O2Si2 B090880 Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl- CAS No. 16134-56-8](/img/structure/B90880.png)
Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-] is a chemical compound that is widely used in scientific research. It is a silane coupling agent that is used to bond organic and inorganic materials together. The compound has many unique properties that make it an ideal material for use in a variety of applications.
Wirkmechanismus
The mechanism of action of Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-] is not well understood. However, it is believed to work by forming covalent bonds between the organic and inorganic materials it is used to bond together. This results in a strong and durable bond between the materials.
Biochemische Und Physiologische Effekte
Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-] does not have any known biochemical or physiological effects. However, it should be handled with care as it is a toxic compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-] is its ability to bond organic and inorganic materials together. This makes it an ideal material for use in a variety of lab experiments. Additionally, it is a relatively inexpensive material that is readily available.
One of the limitations of Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-] is its toxicity. It should be handled with care and proper safety precautions should be taken when using it.
Zukünftige Richtungen
There are many potential future directions for the use of Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-]. One area of research that is of particular interest is the development of new coupling agents that are more effective than Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-]. Additionally, there is potential for the use of Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-] in the development of new polymers and materials. Overall, Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-] has many potential applications in scientific research and is an important compound for the development of new materials and technologies.
Synthesemethoden
Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-] is synthesized using a number of different methods. One common method involves the reaction of trimethylchlorosilane with a steroid compound. The resulting compound is then treated with a base to form the final product.
Wissenschaftliche Forschungsanwendungen
Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-] is used in a variety of scientific research applications. It is commonly used as a coupling agent to bond organic and inorganic materials together. It is also used as a surface modifier to improve the adhesion between materials. Additionally, it is used as a crosslinking agent in the production of polymers.
Eigenschaften
CAS-Nummer |
16134-56-8 |
|---|---|
Produktname |
Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl- |
Molekularformel |
C27H52O2Si2 |
Molekulargewicht |
464.9 g/mol |
IUPAC-Name |
[(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(1S)-1-trimethylsilyloxyethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C27H52O2Si2/c1-19(28-30(4,5)6)23-12-13-24-22-11-10-20-18-21(29-31(7,8)9)14-16-26(20,2)25(22)15-17-27(23,24)3/h19-25H,10-18H2,1-9H3/t19-,20+,21+,22-,23+,24-,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
PSZRAFDARWUCMW-SYIGOELASA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |
SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |
Synonyme |
(20S)-3α,20-Bis(trimethylsiloxy)-5β-pregnane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



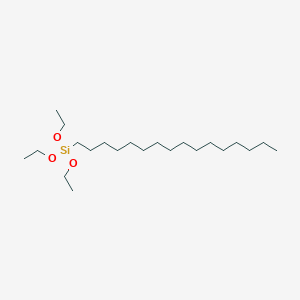

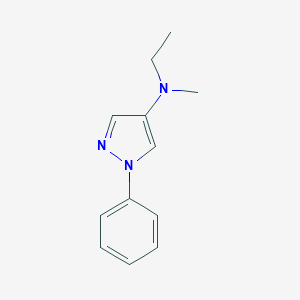
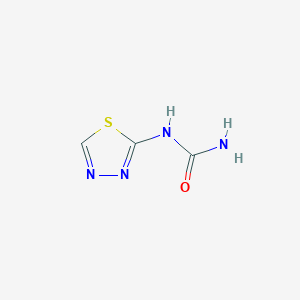
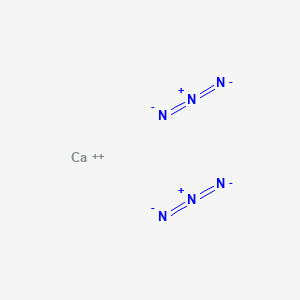
![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)
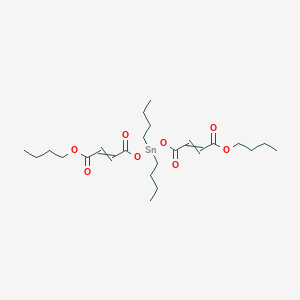
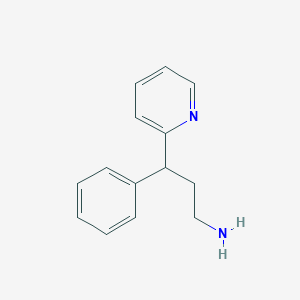
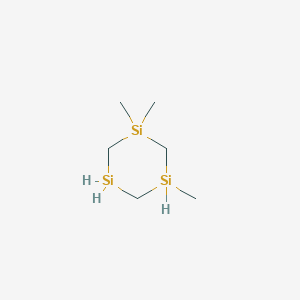
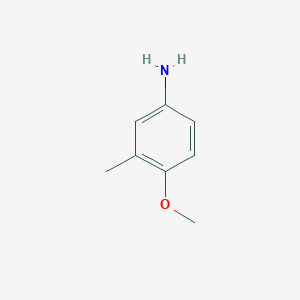
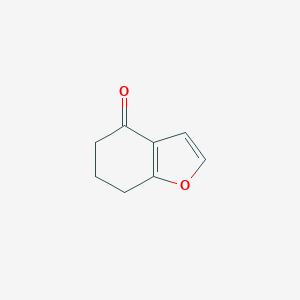
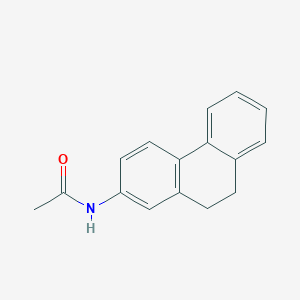
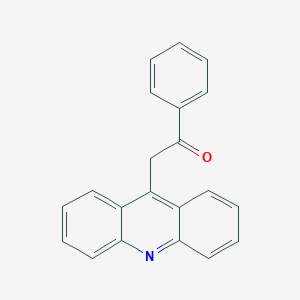
![methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B90820.png)